molecular formula C24H22F3N7O2 B2776766 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 920206-83-3

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2776766
CAS No.: 920206-83-3
M. Wt: 497.482
InChI Key: JUCGLBCONQCDNN-UHFFFAOYSA-N
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Description

The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a triazolo-pyrimidine derivative featuring a piperazine linker and a trifluoromethylphenyl ketone moiety. Its structure includes:

  • Triazolo[4,5-d]pyrimidine core: A fused heterocyclic system known for its role in modulating kinase activity and receptor binding.
  • 4-Ethoxyphenyl substituent: An electron-donating group at the 3-position of the triazole ring, which may enhance solubility and metabolic stability compared to smaller substituents like methyl.

This compound is structurally analogous to {4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7), differing in the substituents on the triazole-linked aryl group (ethoxy vs. methyl) and the position of the trifluoromethyl group (ortho vs. para) .

Properties

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N7O2/c1-2-36-17-9-7-16(8-10-17)34-22-20(30-31-34)21(28-15-29-22)32-11-13-33(14-12-32)23(35)18-5-3-4-6-19(18)24(25,26)27/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCGLBCONQCDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a member of the triazolopyrimidine family. This class of compounds has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N7O2C_{27}H_{25}N_{7}O_{2}, with a molecular weight of approximately 479.54 g/mol. Its structure includes a triazolo-pyrimidine core, which is known for its stability and biological relevance.

Research indicates that compounds similar to this one may interact with various biological targets. Specifically, they have been shown to inhibit the general control nonderepressible 2 kinase (GCN2) pathway, which plays a critical role in cellular stress responses. By inhibiting GCN2, these compounds can potentially decrease protein synthesis and cell growth under stress conditions, leading to reduced cell survival .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazolopyrimidine derivatives. For example:

  • Triazole-fused compounds demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like trifluoromethyl on the phenyl ring enhances this activity .
  • A study reported that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM against multi-drug resistant strains .

Anticancer Activity

Triazolopyrimidine derivatives have also been evaluated for their anticancer properties:

  • Compounds derived from this scaffold were tested against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Some derivatives showed promising cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics .
  • The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of signaling cascades associated with cancer progression .

Case Studies

  • Antibacterial Efficacy : A series of triazole derivatives were synthesized and screened against a panel of bacterial strains. One derivative with a trifluoromethyl group exhibited an MIC of 1–8 μg/mL against several Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like norfloxacin .
  • Cytotoxicity Assessment : In vitro studies on MCF-7 cells revealed that specific triazolopyrimidine analogs had enhanced cytotoxicity compared to controls. The study emphasized the importance of substituent positioning on the phenyl ring for activity enhancement .

Data Summary Table

Activity Type Target Pathogen/Cell Line IC50/MIC Values Reference
AntibacterialStaphylococcus aureus1–8 μg/mL
AnticancerMCF-7IC50 < 10 μM
AntifungalCandida albicansMIC < 4 μg/mL

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the triazolo-pyrimidine scaffold through multi-step organic reactions. The structural motif combines a piperazine moiety with a trifluoromethyl-substituted phenyl group, which enhances its pharmacological profile by increasing lipophilicity and potentially improving receptor interactions.

Pharmacological Applications

  • Anticancer Activity
    • The compound has shown promise as an anticancer agent by inhibiting specific kinases involved in tumor growth. Studies have indicated that derivatives of triazolo-pyrimidines exhibit selective cytotoxicity against various cancer cell lines due to their ability to interfere with cellular signaling pathways .
  • Antimicrobial Properties
    • Research indicates that triazolo-pyrimidine derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical enzymes necessary for microbial survival .
  • Neuropharmacological Effects
    • Compounds with similar structural features have been evaluated for their neuroprotective effects and potential use in treating neurodegenerative diseases. They may modulate neurotransmitter systems and exhibit anxiolytic or antidepressant-like activities .
  • Antimalarial Activity
    • Recent studies have identified novel pyrimidine derivatives as inhibitors of essential plasmodial kinases, suggesting potential applications in combating malaria, particularly against resistant strains .

Case Studies and Research Findings

StudyFocusFindings
MDPI (2021)Synthesis of pyrazolo[1,5-a]pyrimidinesHighlighted the versatility of the scaffold for drug discovery with various modifications leading to enhanced biological activity .
PMC (2022)Inhibition of plasmodial kinasesDemonstrated that specific substitutions on the pyrimidine ring significantly enhance inhibitory potency against PfGSK3 and PfPK6 .
Wiley Online Library (2024)Medicinal Chemistry AdvancesDiscussed the significance of triazole compounds in developing new therapeutic agents with improved efficacy and reduced toxicity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its closest analog:

Property Target Compound Analog from
Triazole substituent 4-Ethoxyphenyl (electron-donating, bulky) 4-Methylphenyl (electron-neutral, smaller)
Trifluoromethyl position Ortho (2-position on benzoyl) Para (4-position on benzoyl)
Molecular Weight* ~527.5 g/mol ~511.5 g/mol
Hydrophobicity Higher (due to ethoxy and ortho-CF₃) Moderate (methyl and para-CF₃)

*Calculated based on structural data from .

Key Observations:
  • The ortho-trifluoromethyl group introduces steric hindrance near the benzoyl carbonyl, which may restrict rotational freedom and enhance binding specificity compared to the para-substituted analog .

Implications for Drug Design

The structural features of the target compound highlight two critical design considerations:

Substituent Bulk and Polarity : Ethoxy groups may improve solubility but reduce binding pocket compatibility in targets optimized for smaller substituents.

Steric Effects of ortho-Substituents: The ortho-trifluoromethyl group could enhance selectivity by excluding non-complementary targets, as seen in studies comparing positional isomers of kinase inhibitors .

Q & A

Q. What are the key synthetic pathways and optimization strategies for this triazolopyrimidine-piperazine hybrid?

  • Methodological Answer : The synthesis involves multi-step routes, typically starting with the formation of the triazolopyrimidine core. Critical steps include:
  • Coupling reactions : Suzuki-Miyaura cross-coupling to introduce the 4-ethoxyphenyl group at position 3 of the triazolopyrimidine ring .
  • Piperazine incorporation : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety .
  • Methanone formation : Friedel-Crafts acylation or palladium-catalyzed carbonylative coupling for the (2-(trifluoromethyl)phenyl)methanone group .
    Optimization Challenges :
  • Yield improvement : Use of anhydrous solvents (e.g., DMF, dichloromethane) and catalysts (e.g., Pd/C, CuI) to enhance reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating intermediates .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodological Answer : Key characterization methods include:
Technique Application Example Data
NMR Spectroscopy Confirmation of substituent positions and purity1^1H NMR: δ 8.2–8.4 ppm (triazole protons)
HRMS Verification of molecular mass and isotopic pattern[M+H]+^+: 459.2019 (calculated)
XRD Crystal structure validation (if crystallizable)CCDC deposition for bond-length analysis
Note : LC-MS is critical for assessing purity (>95% for biological assays) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies are recommended to enhance biological activity?

  • Methodological Answer : Systematic SAR studies should focus on:
  • Triazole ring modifications : Substituting the ethoxyphenyl group with electron-withdrawing groups (e.g., -CF3_3) to alter binding affinity .
  • Piperazine flexibility : Introducing steric hindrance (e.g., methyl groups) to modulate pharmacokinetic properties .
  • Methanone group : Exploring alternative aryl groups (e.g., 3-fluorophenyl) to improve target selectivity .
    Experimental Design :
  • Parallel synthesis of analogs with controlled variables (e.g., substituent position, polarity).
  • In vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .

Q. How can researchers resolve contradictions in reported stability data under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should adopt:
  • Forced degradation assays : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2_2O2_2) conditions at 40°C .
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of the ethoxy group or triazole ring opening) .
    Contradiction Analysis :
  • Discrepancies may arise from solvent choice (e.g., aqueous vs. organic buffers). Use standardized ICH guidelines for comparability .

Q. What methodologies are recommended for identifying biological targets and mechanisms of action?

  • Methodological Answer : Integrate:
  • Chemoproteomics : Immobilize the compound on beads for pull-down assays with cell lysates to capture binding proteins .
  • Kinase profiling panels : Screen against 300+ kinases to identify off-target effects .
  • Molecular docking : Use X-ray structures (e.g., PDB 6F2) to model interactions with triazolopyrimidine-binding pockets .

Q. How should environmental impact assessments be designed for this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Fate analysis : Measure logP (predicted 3.8) and biodegradability (OECD 301F test).
  • Toxicity tiers :
Tier Test Endpoint
1Daphnia magna acute toxicityEC50_{50} (48h)
2Ames test for mutagenicityReverse mutation frequency
  • Modeling : Use EPI Suite for bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.